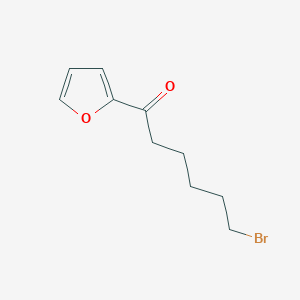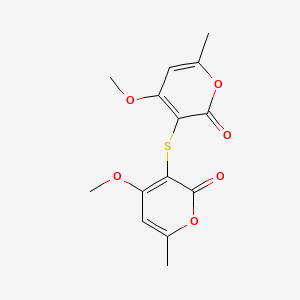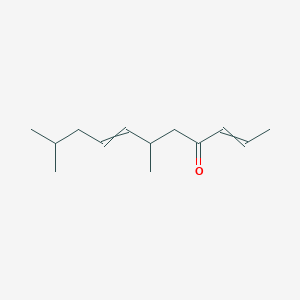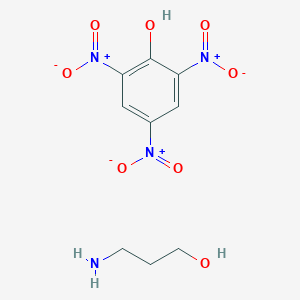![molecular formula C11H11ClO3 B14430094 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride CAS No. 81615-26-1](/img/structure/B14430094.png)
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is a complex organic compound characterized by its bicyclic structure and the presence of methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of methoxy groups and the carbonyl chloride functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the methoxy groups into more reactive intermediates.
Reduction: Reduction reactions can be used to modify the carbonyl chloride group, often resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
科学研究应用
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride exerts its effects involves its ability to interact with various molecular targets. The methoxy groups and carbonyl chloride functionality allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound shares a similar bicyclic structure but lacks the carbonyl chloride group.
(7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine: This compound has a similar core structure but includes a bromine atom and an amine group.
Uniqueness
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is unique due to the presence of both methoxy groups and a carbonyl chloride functionality. This combination of features gives it distinct reactivity and makes it valuable in various chemical and biological applications.
属性
CAS 编号 |
81615-26-1 |
|---|---|
分子式 |
C11H11ClO3 |
分子量 |
226.65 g/mol |
IUPAC 名称 |
2,3-dimethoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonyl chloride |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-4-3-6-7(10(9)15-2)5-8(6)11(12)13/h3-4,8H,5H2,1-2H3 |
InChI 键 |
UGVCLPYVJOYPID-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(C2)C(=O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
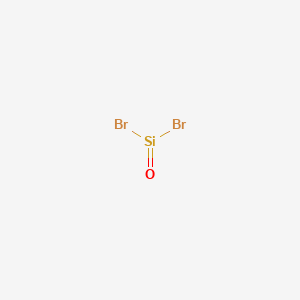
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

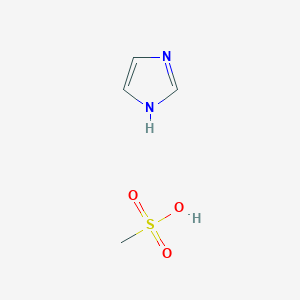
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)

